(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride
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Overview
Description
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N4. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloropyrimidine ring attached to a piperidine moiety, which is further linked to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride typically involves the reaction of 5-chloropyrimidine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyrimidine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine hydrochloride: A selective LOXL2 inhibitor with similar structural features.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Another compound with a chloropyrimidine ring and piperidine moiety.
Uniqueness
(1-(5-Chloropyrimidin-2-yl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H16Cl2N4 |
---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
[1-(5-chloropyrimidin-2-yl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-5-13-10(14-6-9)15-3-1-2-8(4-12)7-15;/h5-6,8H,1-4,7,12H2;1H |
InChI Key |
IYVOLMALQHAEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)Cl)CN.Cl |
Origin of Product |
United States |
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